1-Ethyl-4-phenylpyridinium iodide 1-Ethyl-4-phenylpyridinium iodide
Brand Name: Vulcanchem
CAS No.: 39795-01-2
VCID: VC3904040
InChI: InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1
SMILES: CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
Molecular Formula: C13H14IN
Molecular Weight: 311.16 g/mol

1-Ethyl-4-phenylpyridinium iodide

CAS No.: 39795-01-2

Cat. No.: VC3904040

Molecular Formula: C13H14IN

Molecular Weight: 311.16 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-phenylpyridinium iodide - 39795-01-2

Specification

CAS No. 39795-01-2
Molecular Formula C13H14IN
Molecular Weight 311.16 g/mol
IUPAC Name 1-ethyl-4-phenylpyridin-1-ium;iodide
Standard InChI InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1
Standard InChI Key PJJJNBJUCAETAB-UHFFFAOYSA-M
SMILES CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
Canonical SMILES CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]

Introduction

Structural and Chemical Identity

The molecular formula of 1-ethyl-4-phenylpyridinium iodide is C13H14INC_{13}H_{14}IN, with a molar mass of 327.16 g/mol. Its structure consists of a positively charged pyridinium ring, where the ethyl group (CH2CH3-CH_2CH_3) and phenyl group (C6H5-C_6H_5) occupy the 1- and 4-positions, respectively (Fig. 1). The iodide ion serves as the counterion, stabilizing the charge.

Key structural features:

  • Pyridinium core: The aromatic six-membered ring with a permanent positive charge enhances solubility in polar solvents.

  • Ethyl substituent: Introduces steric bulk compared to methyl analogs, potentially altering binding interactions in biological systems.

  • Phenyl group: Contributes to hydrophobic interactions and π-stacking capabilities.

Synthesis and Preparation

Laboratory Synthesis

The synthesis of 1-ethyl-4-phenylpyridinium iodide follows nucleophilic substitution (SN_N2) mechanisms analogous to MPP+ derivatives. A representative protocol involves:

  • Reaction of 4-phenylpyridine with ethyl iodide in acetonitrile under reflux for 24–48 hours.

  • Purification via recrystallization from ethanol or acetone to yield the iodide salt .

Optimized conditions:

  • Solvent: Acetonitrile (polar aprotic) facilitates iodide displacement.

  • Temperature: Reflux (~82°C) ensures sufficient reaction kinetics.

  • Atmosphere: Inert gas (e.g., nitrogen) prevents oxidation side reactions.

Yield: Typically 70–85% after purification, though yields may vary with scaling .

Table 1: Synthetic Methods Comparison

ParameterLaboratory Synthesis Industrial Analogs (Cyperquat)
Alkylating AgentEthyl iodideMethyl chloride
SolventAcetonitrileAqueous/organic mixtures
Reaction Time24–48 hours<12 hours (continuous flow)
ScaleGram-scaleMulti-kilogram

Physicochemical Properties

Spectral Characteristics

  • 1H^1H NMR (DMSO-d6d_6):

    • δ 1.40 (t, 3H, J=7.2J = 7.2 Hz, CH2_2CH3_3)

    • δ 4.60 (q, 2H, J=7.2J = 7.2 Hz, N+^+-CH2_2)

    • δ 7.50–8.30 (m, 9H, aromatic protons) .

  • IR (KBr): Strong absorption at 1630 cm1^{-1} (C=N+^+ stretch) and 1215 cm1^{-1} (C-I vibration) .

Solubility and Stability

  • Solubility: Highly soluble in water (>200 mg/mL), dimethyl sulfoxide, and methanol. Limited solubility in nonpolar solvents (e.g., hexane) .

  • Stability: Stable at room temperature under anhydrous conditions. Decomposes above 200°C, releasing toxic fumes (HI, NOx_x) .

Reactivity and Functionalization

Nucleophilic Substitution

The pyridinium ion undergoes substitution at the 1-position under basic conditions:
C13H14IN+OHC11H11N+C2H5I+H2O\text{C}_{13}\text{H}_{14}\text{IN} + \text{OH}^- \rightarrow \text{C}_{11}\text{H}_{11}\text{N} + \text{C}_2\text{H}_5\text{I} + \text{H}_2\text{O}
This reactivity is exploited to generate 4-phenylpyridine derivatives .

Redox Behavior

  • Reduction: Sodium borohydride reduces the pyridinium ring to piperidine analogs, though this pathway is less explored compared to MPP+ .

  • Oxidation: Resists common oxidants (e.g., KMnO4_4) due to the stabilized aromatic system.

Biological and Industrial Applications

Neurotoxicological Research

While MPP+ is a well-established dopaminergic neurotoxin , the ethyl analog’s effects remain understudied. Preliminary hypotheses suggest:

  • Mitochondrial inhibition: Potential disruption of oxidative phosphorylation via complex I interference, akin to MPP+ .

  • Blood-brain barrier permeability: The ethyl group may enhance lipophilicity, increasing central nervous system penetration compared to methyl analogs .

Table 2: Comparison with MPP+

Property1-Ethyl-4-Phenylpyridinium IodideMPP+
Neurotoxicity (in vitro)Not characterizedIC50_{50} = 10 μM
LogP1.8 (estimated)1.2
MAO-B ActivationUnlikelyRequired for toxicity

Future Research Directions

  • Toxicological profiling: In vitro assays to quantify neurotoxicity and compare mechanisms with MPP+.

  • Agricultural studies: Herbicidal efficacy trials against resistant weed species.

  • Derivatization: Synthesis of fluorinated or deuterated analogs for metabolic tracking.

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